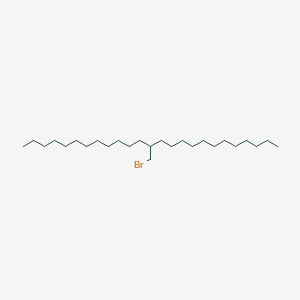

1-Bromo-2-dodecyltetradecane

Description

Properties

Molecular Formula |

C26H53Br |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

13-(bromomethyl)pentacosane |

InChI |

InChI=1S/C26H53Br/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3 |

InChI Key |

YRISMSKJSHNCPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1 Bromo 2 Dodecyltetradecane

Retrosynthetic Analysis and Strategic Disconnections for 1-Bromo-2-dodecyltetradecane (B1152715)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. bibliotekanauki.pl For this compound, the primary disconnection is the carbon-bromine bond, identifying 2-dodecyltetradecan-1-ol as a key precursor. This transformation is a standard functional group interconversion (FGI).

The next critical disconnection involves the formation of the C26 branched alkane backbone of 2-dodecyltetradecan-1-ol. Several strategic disconnections can be considered:

Disconnection at the branching point: This suggests a nucleophilic addition or coupling reaction. For instance, disconnecting the bond between C1 and C2 of the tetradecyl chain leads to a dodecyl nucleophile and a 2-dodecyl-substituted electrophile. Alternatively, disconnecting the bond at the branch point on the main chain suggests the addition of a dodecyl organometallic reagent to a tetradecanal (B130844) derivative.

Step-wise chain elongation: This approach involves building the carbon chain incrementally, which can be laborious. epo.org

A plausible retrosynthetic pathway is illustrated below:

Figure 1: Retrosynthetic analysis of this compound.

Figure 1: Retrosynthetic analysis of this compound.Alkylation Strategies for Branched Tetradecane Core Formation

The formation of the 2-dodecyltetradecane carbon skeleton is a pivotal step. Several alkylation strategies can be employed to construct this highly branched structure.

Grignard Reagent-Mediated Alkylation Approaches

Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in carbon-carbon bond formation. byjus.comresearchgate.net One common strategy involves the reaction of a Grignard reagent with a carbonyl compound. byjus.com For the synthesis of the 2-dodecyltetradecane core, this could involve:

Addition of dodecylmagnesium bromide to tetradecanal. This reaction would form 2-dodecyltetradecan-1-ol directly. The subsequent dehydration and hydrogenation would yield the desired alkane. plymouth.ac.uk

Reaction of a dodecyl Grignard reagent with an appropriate epoxide. This would also introduce the dodecyl branch.

A significant challenge with Grignard reagents, especially with long-chain substrates, can be side reactions and solubility issues. epo.org The use of catalysts like zinc(II) chloride can enhance the efficiency of alkylation and minimize side products. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |

| Dodecylmagnesium bromide | Tetradecanal | 2-Dodecyltetradecan-1-ol | None | plymouth.ac.uk |

| Nonylmagnesium bromide | Methyl p-chlorobenzoate | p-Nonylbenzoic acid | Metal catalyst | byjus.com |

Organolithium Compound-Based Alkylation Pathways

Organolithium reagents are highly reactive nucleophiles and strong bases, often used for C-C bond formation. wikipedia.orgfiveable.me Their application in forming the 2-dodecyltetradecane skeleton could include:

Reaction of dodecyllithium with tetradecanal. Similar to the Grignard approach, this would yield the precursor alcohol.

Corey-House synthesis: This method involves the reaction of a lithium dialkylcuprate with an alkyl halide, offering a robust way to form symmetrical and unsymmetrical alkanes. bibliotekanauki.pl For instance, lithium didodecylcuprate could react with 1-bromotetradecane.

However, reactions involving organolithium compounds with long-chain aldehydes and carboxylic acids can be unsuccessful. epo.org

| Reagent | Substrate | Product | Notes | Reference |

| n-Butyllithium | Styrene, butadiene, isoprene | Polymers | Initiator for anionic polymerization | wikipedia.org |

| Alkyllithium | Alkenes | Long-chain alkanes | Polymerization under high pressure and low temperature | slideshare.net |

Transition Metal-Catalyzed Cross-Coupling for C-C Bond Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high selectivity. tcichemicals.comeie.gr These methods have become indispensable in modern organic synthesis. eie.gr

Suzuki-Miyaura coupling: This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.

Negishi coupling: This reaction couples an organozinc compound with an organohalide, typically catalyzed by nickel or palladium.

Kumada-Tamao-Corriu coupling: This involves the coupling of a Grignard reagent with an organohalide, catalyzed by nickel or palladium.

These reactions offer high functional group tolerance and can be applied to complex molecules. acs.org For the synthesis of the 2-dodecyltetradecane backbone, one could envision coupling a dodecyl-based organometallic reagent with a tetradecyl halide or vice versa.

| Reaction Name | Organometallic Reagent | Organic Halide | Catalyst | Reference |

| Suzuki-Miyaura | Organoboron | Organohalide | Palladium complex | eie.gr |

| Negishi | Organozinc | Organohalide | Nickel or Palladium | eie.gr |

| Kumada-Tamao-Corriu | Grignard reagent | Organohalide | Nickel or Palladium | eie.gr |

Olefin Oligomerization and Hydroalkylation Routes to Branched Alkanes

Olefin oligomerization provides a direct route to higher molecular weight hydrocarbons from simpler olefins like ethylene (B1197577) or propylene. google.comwisc.edugoogle.com

Metallocene catalysts: Zirconocene complexes, for example, can be used for the oligomerization of α-olefins. hhu.de

Nickel or Palladium complexes: These can catalyze the formation of highly branched alkanes from olefins. google.com

Hydroalkylation, the addition of a C-H bond across an olefin, is another atom-economical method for constructing C(sp3)-C(sp3) bonds. nih.govnih.gov Nickel-hydride catalyzed radical relay processes have been developed for the hydroalkylation of unactivated olefins. nih.govchemrxiv.org This strategy could potentially be adapted to construct the 2-dodecyltetradecane framework from appropriate olefin and alkane precursors.

| Method | Reactants | Catalyst | Product | Reference |

| Olefin Oligomerization | Ethylene, Propylene | Metallocene or Ni/Pd complexes | Branched Alkanes | google.comwisc.edugoogle.com |

| Hydroalkylation | Olefin, Alkane | Nickel-hydride complex | Branched Alkane | nih.govchemrxiv.org |

| Olefin Metathesis | Branched terminal olefins | Molybdenum-based catalysts | Branched Alkanes | chemrxiv.org |

Regioselective Bromination of 2-dodecyltetradecane Precursors

The final step in the synthesis is the regioselective bromination of the 2-dodecyltetradecane precursor, which is typically 2-dodecyltetradecan-1-ol. The goal is to selectively replace the primary hydroxyl group with a bromine atom.

Several methods are available for the conversion of primary alcohols to alkyl bromides:

Appel Reaction: This reaction uses triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide. It proceeds via an SN2 mechanism, resulting in inversion of stereochemistry if a chiral center is present. researchgate.netcommonorganicchemistry.com

Phosphorus Tribromide (PBr3): This is a common reagent for converting primary and secondary alcohols to the corresponding bromides. commonorganicchemistry.com A patent describes the synthesis of 1-bromododecane (B92323) from lauryl alcohol using red phosphorus and bromine. google.com

Thionyl Bromide (SOBr2): This reagent is more reactive than thionyl chloride and can be used for bromination. commonorganicchemistry.com

Mesylation followed by bromide displacement: The alcohol can be converted to a mesylate, which is an excellent leaving group, followed by nucleophilic substitution with a bromide salt like lithium bromide. researchgate.netacs.org

The choice of brominating agent will depend on the specific requirements of the synthesis, such as scale and functional group tolerance. For a primary alcohol like 2-dodecyltetradecan-1-ol, methods like PBr3 or the Appel reaction are generally effective. researchgate.netcommonorganicchemistry.com

| Reagent(s) | Substrate | Product | Key Features | Reference(s) |

| PPh3, CBr4/NBS | Primary/Secondary Alcohol | Alkyl Bromide | SN2 mechanism, inversion of stereochemistry | researchgate.netcommonorganicchemistry.com |

| PBr3 | Primary/Secondary Alcohol | Alkyl Bromide | Common and effective | commonorganicchemistry.comgoogle.com |

| SOBr2 | Alcohol | Alkyl Bromide | Highly reactive | commonorganicchemistry.com |

| 1. MsCl, Et3N2. MeMgBr | Alcohol | Alkyl Bromide | One-pot procedure | acs.org |

| KBr, H2SO4 (50%) | Primary Alcohol | Alkyl Bromide | In situ generation of HBr | savemyexams.com |

A synthesis of 2-dodecyltetradecan-1-ol has been reported, which was achieved by the reduction of the corresponding ester with lithium aluminum hydride. researchgate.net This alcohol is a direct precursor for the final bromination step.

Free Radical Bromination Mechanisms and Control

Free radical bromination is a classic method for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This step requires an energy input, typically in the form of UV light or heat. libretexts.org

Br₂ + hν (or Δ) → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from the alkane (in this case, 2-dodecyltetradecane), forming hydrogen bromide (HBr) and a highly reactive alkyl radical. This alkyl radical then reacts with another Br₂ molecule to yield the bromoalkane product and a new bromine radical, which continues the chain. doubtnut.com

R-H + Br• → R• + HBr

R• + Br₂ → R-Br + Br•

Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. libretexts.org

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

A significant challenge in the synthesis of this compound via free radical bromination of the parent alkane, 2-dodecyltetradecane, is controlling the regioselectivity. The stability of the intermediate alkyl radical dictates the major product. The order of radical stability is tertiary > secondary > primary. masterorganicchemistry.com Free radical bromination is highly selective, favoring the substitution of hydrogen atoms at the most substituted carbon. libretexts.orgpearson.com In 2-dodecyltetradecane, there are multiple secondary and two tertiary C-H bonds, which would be preferentially attacked over the primary C-H bonds at the terminal positions, including the C-1 position. Therefore, direct bromination with Br₂ would yield 2-bromo-2-dodecyltetradecane or other isomers as the major product, not the desired 1-bromo isomer. doubtnut.com

Achieving control to favor the 1-bromo product requires alternative strategies that circumvent this inherent selectivity. While direct alkane bromination is challenging, other functional group transformations are more common. For instance, the synthesis could proceed from 2-dodecyltetradecan-1-ol. Reacting the alcohol with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) provides a controlled route to the desired 1-bromo product. physicsandmathstutor.commanac-inc.co.jp

Table 1: Relative Reaction Rates for Free Radical Halogenation

| Carbon Type | Chlorination (Relative Rate) | Bromination (Relative Rate) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.9 | 82 |

| Tertiary (3°) | 5.2 | 1640 |

This table illustrates the high selectivity of bromination for more substituted carbons compared to chlorination, making the formation of a primary bromide like this compound from the parent alkane highly unfavorable.

Stereoselective Bromination Considerations and Challenges

The starting material, 2-dodecyltetradecane, is a chiral molecule, with a stereocenter at the C-2 position. The synthesis of this compound does not create a new stereocenter at the C-1 position. However, the stereochemistry of the reaction is a critical consideration, particularly regarding the potential for forming diastereomeric products if bromination were to occur at other positions, such as C-3.

In a typical free radical halogenation, the abstraction of a hydrogen atom from a tetrahedral (sp³) carbon results in the formation of a trigonal planar (sp²) alkyl radical intermediate. libretexts.org If this radical were at a chiral center, the subsequent attack by a bromine molecule could occur from either face of the planar radical with equal probability. This process typically leads to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org

For the specific synthesis of this compound from its parent alkane, the reaction occurs at a primary carbon, which is not a stereocenter. The existing stereocenter at C-2 is preserved. The primary challenge is not the creation of new stereoisomers of the target molecule but preventing the formation of other constitutional isomers. If other isomers are formed (e.g., 3-bromo-2-dodecyltetradecane), new stereocenters can be generated, leading to a complex mixture of diastereomers that would be difficult to separate.

Catalytic and Photocatalytic Bromination Methodologies

Modern synthetic chemistry has seen a surge in the development of catalytic and photocatalytic methods to functionalize C-H bonds under milder and more selective conditions. These approaches offer potential solutions to the regioselectivity challenges of traditional free radical bromination.

Visible-light photocatalysis has emerged as a powerful tool for generating bromine radicals under mild conditions, often at room temperature, avoiding the need for high heat or harsh UV radiation. rsc.orgnih.gov These methods can utilize alternative and often safer bromine sources than elemental bromine.

Key photocatalytic approaches include:

Eosin Y-catalysed Bromination: In some systems, an organic dye like Eosin Y can act as a photocatalyst. Upon irradiation with visible light, the excited photocatalyst can initiate a radical chain process using CBr₄ as the bromine source. rsc.org This method has shown good selectivity for brominating non-activated alkanes. rsc.org

Aerobic Oxidative Bromination: Systems using a bromide salt like potassium bromide (KBr) in the presence of a catalytic amount of NaNO₂ and an acid can generate Br₂ in situ. rsc.orgacs.org The reaction is driven by visible light and uses air as the terminal oxidant, making it a greener alternative. acs.org

Metal-Catalyzed Bromination: Certain transition metal catalysts can facilitate the bromination of unactivated C(sp³)-H bonds. For example, manganese-based catalysts have been used with N-bromosuccinimide (NBS) as the brominating agent. researchgate.net

These catalytic methods provide avenues for improved control and efficiency. While specific studies on 2-dodecyltetradecane are scarce, the principles developed for other long-chain alkanes suggest that photocatalytic approaches could offer a more viable route to specific bromoalkanes than traditional thermal methods. rsc.org

Table 2: Comparison of Bromination Methodologies

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Free Radical | Br₂, heat or UV light | Simple concept | Low regioselectivity for primary C-H, harsh conditions, hazardous Br₂ |

| Photocatalytic (Eosin Y) | Alkane, CBr₄, Eosin Y, visible light | Mild conditions, improved selectivity in some cases | Requires photocatalyst, CBr₄ is a greenhouse gas |

| Photocatalytic (Aerobic) | Alkane, KBr, NaNO₂, acid, visible light, air | Uses safe bromide salt, green oxidant (air) | May require specific solvent systems for efficiency |

| Alcohol Conversion | R-CH₂OH, PBr₃ or HBr | High regioselectivity for 1-bromo product | Requires pre-functionalized starting material (alcohol) |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound is complicated by its high molecular weight, low polarity, and the likely presence of structurally similar isomers from the synthesis step. Advanced separation techniques are essential to achieve high purity.

Advanced Chromatographic Separation Techniques

Chromatography is a primary tool for separating complex organic mixtures. khanacademy.org For a large, non-polar molecule like this compound, several chromatographic techniques are applicable.

Adsorption Chromatography (Column Chromatography): This is the most common purification method in a laboratory setting. A silica (B1680970) gel or alumina (B75360) stationary phase is used to separate compounds based on their polarity. creative-proteomics.com Given the low polarity of bromoalkanes, a non-polar eluent system, such as hexane (B92381) or petroleum ether, would be required. Separation from the unreacted alkane would be challenging but feasible due to the slight increase in polarity from the bromine atom. Isomeric bromides would have very similar polarities, requiring high-efficiency columns and careful gradient elution for successful separation.

Gas Chromatography (GC): GC is an excellent analytical technique for separating volatile compounds and can be used preparatively for smaller scales. researchgate.net For a high-molecular-weight compound like this compound, high-temperature GC (HT-GC) would be necessary. Specialized columns with stationary phases designed for high temperatures are required to handle such molecules without degradation. csic.es

Affinity Chromatography: While less common for simple alkanes, specialized affinity methods can be designed. For instance, silica gel impregnated with silver nitrate (B79036) (AgNO₃-silica) is sometimes used to separate molecules containing double bonds, but it can also show differential affinity for haloalkanes, potentially aiding in the separation of isomers. rsc.org

Crystallization and Distillation Strategies for High Purity

Distillation: Due to its very high molecular weight (487.8 g/mol ), this compound has an extremely high boiling point at atmospheric pressure. Purification by distillation is only feasible under high vacuum conditions to lower the boiling point and prevent thermal decomposition. valveandcontrol.com Techniques like short-path distillation or wiped-film evaporation, which minimize the time the compound spends at high temperatures, are suitable for such heat-sensitive, high-boiling-point materials. valveandcontrol.com However, separating closely boiling constitutional isomers via distillation would be extremely difficult and require highly efficient fractional distillation columns.

Crystallization: Crystallization can be a highly effective method for obtaining ultra-pure compounds. However, large, flexible molecules like this compound can be difficult to crystallize from solution. Recent research has shown that long-chain 1-bromoalkanes, which are typically oils or waxy solids at room temperature, can be successfully co-crystallized with the aid of specifically designed ionic liquids. rsc.orgbibbase.orgrsc.org These ionic liquids act as a template or "host," enabling the long-chain bromoalkane "guest" to form an ordered crystal lattice that would not form on its own. rsc.org This innovative technique represents a promising strategy for the high-purity isolation of such molecules.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce waste, minimize hazards, and improve energy efficiency. thieme-connect.com

Atom Economy and Reagent Choice: Traditional bromination using Br₂ has poor atom economy if side reactions dominate. Using catalytic systems that regenerate the active species is preferable. Safer brominating agents can be used to replace highly toxic and corrosive liquid bromine. These include N-bromosuccinimide (NBS) or systems that generate bromine in situ, such as the oxidation of HBr or KBr with hydrogen peroxide (H₂O₂). acs.orgrsc.org The only byproduct of the H₂O₂ system is water.

Energy Efficiency: Photocatalytic reactions driven by visible light are more energy-efficient than reactions requiring high temperatures for thermal initiation. rsc.orgresearchgate.net Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times and improve yields for certain bromination reactions. organic-chemistry.org

Safer Solvents and Reaction Conditions: A key goal of green chemistry is to eliminate the use of hazardous solvents. Many free-radical reactions traditionally used chlorinated solvents like carbon tetrachloride (CCl₄), which is toxic and ozone-depleting. google.com Modern methods focus on using greener solvents or even performing reactions in water or ionic liquids. rsc.orgacs.org

Catalysis: The use of catalysts, whether they are photoredox catalysts, metal complexes, or enzymes, is a cornerstone of green chemistry. Catalysts allow reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and the formation of unwanted byproducts. rsc.org

Table 3: Green Chemistry Approaches to Bromination

| Green Principle | Traditional Method | Sustainable Alternative |

|---|---|---|

| Safer Reagents | Liquid Br₂ | NBS; HBr/H₂O₂; KBr/Oxidant |

| Safer Solvents | Carbon Tetrachloride (CCl₄), Chloroform | Water, Ionic Liquids, Acetonitrile, or solvent-free |

| Energy Efficiency | High-temperature thermal initiation | Visible-light photocatalysis, microwave irradiation |

| Catalysis | Stoichiometric initiators (e.g., AIBN) | Reusable photocatalysts (e.g., Eosin Y), metal catalysts |

Solvent Selection and Alternatives in Reaction Media

The conversion of 2-dodecyltetradecanol to this compound typically involves nucleophilic substitution, where the hydroxyl group is replaced by a bromide ion. The choice of solvent is paramount as it influences reaction rates, yields, and the environmental profile of the synthesis.

Common brominating agents for such transformations include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The selection of the reaction medium is contingent on the chosen reagent and desired reaction conditions. Halogenated solvents like dichloromethane (B109758) and carbon tetrachloride have been traditionally used for bromination reactions due to their inertness and ability to dissolve nonpolar substrates. google.comgoogle.com Ethers are also viable options, particularly for reactions involving phosphorus tribromide. chemicalbook.com

However, driven by green chemistry principles, the focus has shifted towards more benign alternatives. High-boiling point nonpolar solvents like toluene (B28343) or xylene can be effective, facilitating higher reaction temperatures and easier removal of water by azeotropic distillation when using HBr. The high molecular weight and nonpolar nature of the substrate, 2-dodecyltetradecanol, suggest that nonpolar solvents would be effective for solubilization.

Research into solvent-controlled reactions has shown that the solvent can do more than just dissolve reactants; it can influence the reaction pathway and selectivity. nih.gov For large-scale industrial processes, solvent-free conditions are the most desirable alternative. The reaction between liquid 2-dodecyltetradecanol and gaseous HBr, or with a slight excess of liquid PBr₃ acting as both reactant and solvent, could significantly reduce solvent-related costs and waste.

Table 1: Comparison of Potential Solvents for the Synthesis of this compound

| Solvent | Boiling Point (°C) | Polarity | Key Considerations |

|---|---|---|---|

| Dichloromethane | 39.6 | Polar Aprotic | Good solubility for many reagents; volatile and a suspected carcinogen. |

| Diethyl Ether | 34.6 | Nonpolar | Common for PBr₃ reactions; highly flammable with a low boiling point. chemicalbook.com |

| Toluene | 110.6 | Nonpolar | Allows for higher reaction temperatures; facilitates water removal. |

| None (Solvent-free) | N/A | N/A | Ideal for green chemistry; reduces waste and cost; requires careful temperature and mixing control. |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. ibchem.comjocpr.com Optimizing atom economy is crucial for sustainable chemical production.

The synthesis of this compound from 2-dodecyltetradecanol can be analyzed by comparing different brominating agents.

Route A: Using Hydrobromic Acid (HBr) C₂₆H₅₄O + HBr → C₂₆H₅₃Br + H₂O In this route, the only byproduct is water, making it a highly atom-economical pathway. Addition reactions, which have a 100% atom economy, represent the ideal, and this substitution reaction comes close. savemyexams.com

Route B: Using Phosphorus Tribromide (PBr₃) 3 C₂₆H₅₄O + PBr₃ → 3 C₂₆H₅₃Br + H₃PO₃ This common laboratory method is less atom-economical because it generates phosphorous acid (H₃PO₃) as a significant byproduct, which contains atoms from the reagent that are not incorporated into the final product.

Table 2: Atom Economy Comparison for this compound Synthesis

| Parameter | Route A (HBr) | Route B (PBr₃) |

|---|---|---|

| Molecular Mass of Desired Product (C₂₆H₅₃Br) | 445.65 g/mol | 445.65 g/mol |

| Total Mass of Reactants | 382.71 (C₂₆H₅₄O) + 80.91 (HBr) = 463.62 g/mol | 3 * 382.71 (C₂₆H₅₄O) + 270.69 (PBr₃) = 1418.82 g/mol |

| Total Mass of Desired Product | 445.65 g/mol | 3 * 445.65 = 1336.95 g/mol |

| Atom Economy (%) | (445.65 / 463.62) * 100 = 96.1% | (1336.95 / 1418.82) * 100 = 94.2% |

The calculation clearly shows that the HBr route offers a higher atom economy. Reaction efficiency is not solely determined by atom economy but also by the percentage yield. scranton.edu An efficient process must have both a high atom economy and a high yield to minimize waste and maximize resource utilization. scranton.edu

Waste Minimization and Byproduct Management Strategies

A comprehensive waste minimization strategy addresses all outputs of a chemical process, including byproducts, spent solvents, and purification residues. The precursor alcohol, 2-dodecyltetradecanol, is synthesized via the Guerbet reaction, a self-condensation of alcohols that produces water as the main byproduct, which is environmentally benign. core.ac.uk

For the subsequent bromination step, the choice of reagent dictates the primary waste stream. The HBr method produces water, which poses minimal disposal challenges. In contrast, the PBr₃ method yields phosphorous acid (H₃PO₃). While phosphorous acid has applications, such as in the production of phosphites, its generation in this context constitutes a waste stream that requires treatment or disposal, adding cost and complexity to the process. who.int

Further waste is generated during the work-up and purification stages. This includes:

Aqueous Waste: Neutralizing washes using bases like sodium bicarbonate or sodium hydroxide (B78521) to remove excess acid.

Solvent Waste: If a solvent is used, it must be recovered and recycled, a process that is energy-intensive and never 100% efficient.

Solid Waste: Use of drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate.

To minimize waste, strategies should focus on catalytic methods. The development of a solid-supported catalyst that facilitates the conversion of the alcohol to the bromide using HBr could streamline the process, allowing for easy separation of the catalyst from the liquid product and minimizing aqueous work-up.

Process Scale-Up Considerations and Industrial Feasibility Challenges for this compound Synthesis

Translating the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges that must be addressed for the process to be feasible and economical.

Thermocontrol: The bromination of alcohols is typically an exothermic reaction. On a large scale, efficient heat removal is critical to prevent runaway reactions and the formation of undesired byproducts. The use of jacketed reactors with precise temperature control is essential. Reaction temperatures for halogenations can range from ambient to over 100°C, requiring robust heating and cooling systems. google.com

Mass Transfer and Mixing: The high viscosity of the long-chain alcohol and product necessitates powerful agitation to ensure efficient mixing of reactants, especially if using a gaseous reagent like HBr or a heterogeneous catalyst. Poor mixing can lead to localized overheating and incomplete conversion.

Materials of Construction: Reagents like HBr and PBr₃ are highly corrosive. Industrial reactors and associated pipework must be constructed from corrosion-resistant materials, such as glass-lined steel or specialized alloys (e.g., Hastelloy), which adds to the capital cost of the plant.

Reagent Handling and Stoichiometry: The safe storage and transfer of large quantities of corrosive brominating agents are a major logistical and safety challenge. Precise control over reagent stoichiometry is needed to maximize yield and minimize unreacted starting material, which can complicate purification.

Downstream Processing and Purification: While laboratory purification might rely on column chromatography, this is generally not feasible for bulk industrial production. Industrial purification would likely involve vacuum distillation to separate the high-boiling point product from any lighter impurities or unreacted starting material. The high molecular weight of this compound means high temperatures would be required, risking thermal decomposition.

Addressing these challenges through process intensification—such as using continuous flow reactors which offer superior heat and mass transfer—could provide a pathway to a more efficient and safer industrial-scale synthesis of this compound.

Reactivity Profiles and Derivatization Chemistry of 1 Bromo 2 Dodecyltetradecane

Nucleophilic Substitution Reactions (S_N1 and S_N2) of the Primary Alkyl Bromide Moiety

The primary carbon-bromine bond in 1-bromo-2-dodecyltetradecane (B1152715) is the site of characteristic alkyl halide reactions, primarily nucleophilic substitution. The reaction mechanism, whether S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution), is dictated by the substrate structure, nucleophile, leaving group, and solvent.

For this compound, the primary nature of the alkyl halide strongly disfavors the S_N1 pathway, which proceeds through a carbocation intermediate. Primary carbocations are inherently unstable, making their formation energetically unfavorable. masterorganicchemistry.comlibretexts.orglumenlearning.comquora.com Consequently, nucleophilic substitution on this compound proceeds almost exclusively via the S_N2 mechanism.

The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. quora.comuci.edu A critical factor for S_N2 reactions is steric hindrance. Bulky groups near the reaction center impede the approach of the nucleophile, slowing the reaction rate. pdx.edupearson.com In the case of this compound, the large 2-dodecyltetradecyl group creates significant steric hindrance, making S_N2 reactions slower than for unbranched primary alkyl bromides like 1-bromopentane. uci.edudoubtnut.compearson.com

Alcohols: The corresponding alcohol, 2-dodecyltetradecan-1-ol, can be synthesized from this compound via an S_N2 reaction using a strong nucleophile like hydroxide (B78521) (e.g., from NaOH or KOH) in a suitable solvent. The reaction involves the backside attack of the hydroxide ion on the primary carbon, displacing the bromide ion.

Reaction Scheme: C₁₂H₂₅CH(C₁₂H₂₅)CH₂Br + OH⁻ → C₁₂H₂₅CH(C₁₂H₂₅)CH₂OH + Br⁻

The synthesis of 2-dodecyltetradecan-1-ol has been reported as a precursor for other compounds in various applications. researchgate.netgoogle.com

Ethers: The Williamson ether synthesis, a classic S_N2 reaction, can be employed to prepare ethers from this compound. libretexts.org This involves reacting the alkyl bromide with an alkoxide nucleophile (RO⁻). Due to the steric hindrance of this compound, the reaction is most efficient with less hindered alkoxides.

Reaction Scheme: C₁₂H₂₅CH(C₁₂H₂₅)CH₂Br + RO⁻Na⁺ → C₁₂H₂₅CH(C₁₂H₂₅)CH₂OR + NaBr

Another related synthesis is the formation of glycidyl (B131873) ethers, which are valuable industrial intermediates. atamanchemicals.comchalmers.se This typically involves the reaction of the corresponding alcohol (2-dodecyltetradecan-1-ol) with epichlorohydrin (B41342) in the presence of a base.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | NaOH or KOH | 2-Dodecyltetradecan-1-ol | S_N2 |

| This compound | Sodium alkoxide (RONa) | 2-Dodecyltetradecyl ether | Williamson Ether Synthesis (S_N2) |

Amines can be synthesized by the nucleophilic substitution of this compound with ammonia (B1221849) or other amines. unacademy.com

Primary Amines: The reaction with ammonia can yield the primary amine, 2-dodecyltetradecylamine. However, this reaction is often difficult to control as the resulting primary amine is also nucleophilic and can react further with the alkyl bromide, leading to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt. chemistrysteps.com To achieve a selective synthesis of the primary amine, a large excess of ammonia is typically used. unacademy.com A more controlled method is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to prevent over-alkylation and cleanly produces the primary amine after hydrolysis. chemistrysteps.com

Secondary and Tertiary Amines: These are formed by reacting this compound with a primary or secondary amine, respectively. For instance, reaction with dimethylamine (B145610) would yield the tertiary amine, N,N-dimethyl-2-dodecyltetradecylamine. The synthesis of related long-chain tertiary amines like dodecyl/tetradecyl dimethyl amines is a common industrial process. keruichemical.com

| Nucleophile | Product | Amine Class | Synthetic Method |

| Ammonia (NH₃) | 2-Dodecyltetradecylamine | Primary | Direct Alkylation / Gabriel Synthesis |

| Primary Amine (RNH₂) | N-Alkyl-2-dodecyltetradecylamine | Secondary | Direct Alkylation (S_N2) |

| Secondary Amine (R₂NH) | N,N-Dialkyl-2-dodecyltetradecylamine | Tertiary | Direct Alkylation (S_N2) |

Sulfur nucleophiles are generally excellent for S_N2 reactions due to their high polarizability and nucleophilicity. chemistrysteps.com

Thiols: 2-Dodecyltetradecanethiol can be prepared by treating this compound with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). To prevent the formation of the thioether byproduct, a large excess of the hydrosulfide reagent is used. chemistrysteps.com

Thioethers (Sulfides): The reaction of this compound with a thiolate nucleophile (RS⁻), generated by treating a thiol with a base, readily produces a thioether via an S_N2 displacement. nih.govbeilstein-journals.org

Sulfonium Salts: Thioethers themselves can act as nucleophiles. Reaction of a 2-dodecyltetradecyl thioether with another mole of an alkyl halide (which could be this compound itself) leads to the formation of a trialkylsulfonium salt.

| Nucleophile | Product | Product Class |

| Sodium Hydrosulfide (NaSH) | 2-Dodecyltetradecanethiol | Thiol |

| Sodium Thiolate (RSNa) | 2-Dodecyltetradecyl sulfide | Thioether |

| Thioether (R-S-R') | Trialkylsulfonium salt | Sulfonium Salt |

Halogen Exchange: The Finkelstein reaction allows for the conversion of this compound into other alkyl halides. frontiersin.org For example, reacting it with sodium iodide (NaI) in an acetone (B3395972) solvent will produce 1-iodo-2-dodecyltetradecane. The reaction is driven to completion because the resulting sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution.

Pseudohalide Substitution: Pseudohalides are anions that behave chemically like halides. Common examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiocyanate (B1210189) (SCN⁻), all of which are effective nucleophiles in S_N2 reactions. libretexts.orguci.edu Reaction of this compound with sodium azide, sodium cyanide, or sodium thiocyanate would yield 1-azido-2-dodecyltetradecane, 2-dodecyltetradecanenitrile, and 2-dodecyltetradecyl thiocyanate, respectively. These products are versatile intermediates for further chemical transformations.

Organometallic Transformations Utilizing this compound

One of the most important organometallic transformations for alkyl halides is the formation of a Grignard reagent. byjus.com

Formation: this compound reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, 2-dodecyltetradecylmagnesium bromide. libretexts.orgwikipedia.orgsigmaaldrich.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be destroyed by any protic solvent, including water. libretexts.org

Reaction Scheme: C₁₂H₂₅CH(C₁₂H₂₅)CH₂Br + Mg --(anhydrous ether)--> C₁₂H₂₅CH(C₁₂H₂₅)CH₂MgBr

Reactivity: The resulting Grignard reagent, 2-dodecyltetradecylmagnesium bromide, is a potent nucleophile and a strong base. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic. This allows it to form new carbon-carbon bonds by reacting with a wide range of electrophiles, most notably carbonyl compounds. libretexts.orgmasterorganicchemistry.com After the initial addition reaction, a dilute acid workup is required to protonate the intermediate alkoxide. libretexts.org

| Electrophile | Intermediate Product (after addition) | Final Product (after acidic workup) | Product Class |

| Formaldehyde (H₂CO) | C₂₆H₅₃CH₂OMgBr | 3-Dodecylpentadecan-1-ol | Primary Alcohol |

| Aldehyde (R'CHO) | C₂₆H₅₃CH(R')OMgBr | 1-Substituted-3-dodecylpentadecan-1-ol | Secondary Alcohol |

| Ketone (R'COR'') | C₂₆H₅₃C(R')(R'')OMgBr | 1,1-Disubstituted-3-dodecylpentadecan-1-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | C₂₆H₅₃COOMgBr | 3-Dodecylpentadecanoic acid | Carboxylic Acid |

Formation of Organolithium Compounds and Subsequent Transformations

Organolithium reagents are powerful nucleophiles and strong bases in organic synthesis. libretexts.org The formation of an organolithium compound from this compound can be achieved by reacting it with two equivalents of lithium metal. masterorganicchemistry.com This reaction typically occurs in a non-polar solvent like pentane (B18724) or hexane (B92381). libretexts.org One equivalent of lithium replaces the bromine atom to form the organolithium species, while the other equivalent forms lithium bromide. youtube.com

The resulting 2-dodecyltetradecyllithium is a potent nucleophile that can participate in a variety of subsequent transformations. A key application is its addition to carbonyl groups in aldehydes and ketones, which, after an acidic workup, yields secondary and tertiary alcohols, respectively. libretexts.orgyoutube.com

Table 1: Formation and Reaction of 2-Dodecyltetradecyllithium

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. 2 Li, Pentane2. Ketone (e.g., Acetone)3. H₃O⁺ | 2-Dodecyl-3-methyl-2-pentadecanol |

| This compound | 1. 2 Li, Pentane2. Aldehyde (e.g., Acetaldehyde)3. H₃O⁺ | 3-Dodecyl-2-hexadecanol |

Synthesis of Organozinc, Organocopper, and Other Main-Group Organometallics

Beyond organolithium compounds, this compound serves as a precursor for other important main-group organometallics, such as organozinc and organocopper reagents.

Organozinc Compounds: The direct insertion of zinc metal into the carbon-bromine bond of this compound yields the corresponding organozinc bromide. nih.govnih.gov This reaction is often facilitated by activating the zinc with reagents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane, with lithium chloride sometimes added to solubilize the resulting organozinc species. nih.govlscollege.ac.in These organozinc compounds are valuable for their moderate reactivity and high functional group tolerance. slideshare.net

Organocopper Compounds (Gilman Reagents): While not directly synthesized from the alkyl bromide, organocopper reagents, specifically lithium di(2-dodecyltetradecyl)cuprate, can be prepared from the corresponding organolithium compound. This involves reacting two equivalents of 2-dodecyltetradecyllithium with one equivalent of a copper(I) halide, such as copper(I) iodide. These Gilman reagents are particularly useful for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with other organic halides.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as an electrophilic partner in several such reactions.

Alkyl-Alkyl Cross-Couplings (e.g., Suzuki, Negishi, Kumada)

Suzuki Coupling: This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.orgresearchgate.net While traditionally used for sp2-sp2 couplings, advancements have enabled the use of alkyl halides. The Suzuki coupling of this compound with an alkylboronic acid or ester, in the presence of a palladium catalyst and a base, would yield a new C-C bond. libretexts.orgbeilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org this compound can be coupled with a variety of organozinc reagents (alkyl, vinyl, aryl) to form the corresponding cross-coupled products. wikipedia.orgillinois.edu The reaction generally proceeds with high yields and functional group tolerance. wikipedia.org

Kumada Coupling: This reaction employs a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. wikipedia.orgwikidoc.org The reaction of this compound with a suitable Grignard reagent (e.g., an alkyl or aryl magnesium bromide) in the presence of a catalyst like nickel(II) chloride with dppe ligands would result in the formation of a new carbon-carbon bond. wikidoc.orgorganic-chemistry.org

Table 2: Representative Alkyl-Alkyl Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki | Alkylboronic acid | Pd(PPh₃)₄ / Base | Alkane |

| Negishi | Alkylzinc halide | PdCl₂(PPh₃)₂ | Alkane |

| Kumada | Alkylmagnesium bromide | NiCl₂(dppe) | Alkane |

Carbonylative Cross-Coupling Reactions

In carbonylative cross-coupling reactions, carbon monoxide is inserted into the carbon-halide bond before the coupling step. Using this compound, a palladium catalyst, and a suitable nucleophile (e.g., an alcohol or an amine) under a carbon monoxide atmosphere, it is possible to synthesize esters, amides, or ketones with an extended carbon chain.

Amination and Amidation Reactions of Alkyl Bromides

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of carbon-nitrogen bonds. While more commonly applied to aryl halides, conditions have been developed for the amination of alkyl bromides. The reaction of this compound with an amine in the presence of a palladium catalyst and a suitable ligand would yield the corresponding secondary or tertiary amine. Similarly, amidation reactions can be performed using amides as nucleophiles.

Radical Reactions and Controlled Polymerization Initiation by this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a radical species. This reactivity can be harnessed in various radical reactions. For instance, in the presence of a radical initiator like AIBN and a hydrogen donor like tributyltin hydride, the bromine atom can be replaced by a hydrogen atom.

Furthermore, this compound can act as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). springernature.comsigmaaldrich.com In ATRP, a transition metal complex (e.g., a copper(I) complex) reversibly activates and deactivates the dormant polymer chain, which is initiated by the alkyl bromide. sigmaaldrich.comresearchgate.net This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. mdpi.comiaea.org The bulky 2-dodecyltetradecyl group from the initiator would be incorporated as the alpha-end group of the resulting polymer chains.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,2-dibromoethane |

| 2-Dodecyl-3-methyl-2-pentadecanol |

| 2-Dodecyltetradecyllithium |

| 3-Dodecyl-2-hexadecanol |

| Acetone |

| Acetaldehyde |

| AIBN (Azobisisobutyronitrile) |

| Chlorotrimethylsilane |

| Copper(I) iodide |

| Lithium bromide |

| Lithium di(2-dodecyltetradecyl)cuprate |

| Nickel(II) chloride |

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating polymers with well-defined architectures. sigmaaldrich.com The process relies on a reversible activation and deactivation of a dormant species, typically an alkyl halide, by a transition metal complex. sigmaaldrich.commdpi.com this compound, with its primary bromide, can theoretically function as an initiator for ATRP. The initiation step involves the homolytic cleavage of the C-Br bond, generating a 2-dodecyltetradecyl radical and a bromine-coordinated metal complex in a higher oxidation state. sigmaaldrich.com

Below is a representative data table illustrating the general components and conditions for an ATRP reaction where a long-chain alkyl bromide might be used as an initiator.

| Component | Role | Example |

| Monomer | Building block of the polymer | Styrene, Methyl Methacrylate |

| Initiator | Source of the initial radical | This compound |

| Catalyst | Transition metal complex | Cu(I)Br |

| Ligand | Solubilizes and tunes catalyst activity | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |

| Solvent | Reaction medium | Toluene (B28343), Anisole |

| Temperature | Affects reaction rate and control | 90-110 °C |

This table represents a generalized ATRP system. Specific conditions for this compound would require experimental optimization.

Nitroxide-Mediated Polymerization (NMP) Analogs

Nitroxide-Mediated Polymerization (NMP) is another controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. slideshare.netnih.gov This reversible capping minimizes termination reactions and allows for the synthesis of polymers with low dispersity. slideshare.net The typical initiators for NMP are alkoxyamines, which thermally decompose to generate the propagating radical and the mediating nitroxide. nih.gov

Direct initiation of NMP by this compound is not the standard procedure. However, it could potentially be converted into an NMP initiator. One conceptual pathway involves the reaction of this compound with a nitroxide salt or through a halogen exchange process followed by reaction with a suitable agent to form a 2-dodecyltetradecane-functionalized alkoxyamine. This derivative could then act as a macroinitiator for the polymerization of various monomers. The synthesis of such specialized initiators allows for the creation of block copolymers where one block is the long alkyl chain. nih.gov

Other Controlled Radical Functionalization Pathways

Beyond ATRP and NMP, other controlled radical functionalization methods could be employed to derivatize this compound. These methods focus on introducing specific functional groups at the terminal position via a radical intermediate. One such approach is atom transfer radical addition (ATRA), which is the foundation of ATRP but is used to add a single functional molecule across a double bond.

Another potential pathway is radical-mediated C-H functionalization, although this is a more complex and less direct method for a bromo-compound. nih.gov More relevantly, the radical generated from this compound via a suitable initiation method could be trapped by various radical acceptors to introduce functionalities like thiols, amines, or other desired groups.

Elimination Reactions Leading to Olefinic Derivatives of 2-dodecyltetradecane

Treatment of this compound with a strong, non-nucleophilic base will favor elimination reactions over substitution, leading to the formation of alkenes. libretexts.org The primary product of such a reaction would be an olefinic derivative of 2-dodecyltetradecane. The regioselectivity of this elimination reaction is predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orgiitk.ac.in

In the case of this compound, the bromine is on a primary carbon. The adjacent carbon (C2) is a tertiary carbon with one hydrogen atom. The other adjacent carbon is the terminal methyl group of the chain, which has three hydrogens. However, elimination involving the C2 hydrogen would lead to a more substituted double bond.

The two potential products of an E2 elimination reaction are:

2-dodecyltetradec-1-ene (Hofmann product)

A trisubstituted internal alkene (Zaitsev product)

Given the steric hindrance around the C2 position due to the bulky dodecyl and tetradecyl chains, a bulky base might favor the formation of the less sterically hindered Hofmann product, 2-dodecyltetradec-1-ene. ksu.edu.sa

| Base | Expected Major Product | Rationale |

| Sodium Ethoxide (NaOEt) | Zaitsev Product | A smaller, strong base that favors the formation of the more stable, more substituted alkene. masterorganicchemistry.com |

| Potassium tert-Butoxide (t-BuOK) | Hofmann Product | A bulky, strong base that preferentially removes the less sterically hindered proton. ksu.edu.sa |

This table provides a qualitative prediction based on established principles of elimination reactions.

Structure-Reactivity Relationships and Mechanistic Insights into this compound Transformations

The reactivity of this compound is significantly influenced by its structure. The key features are:

Primary Bromide: The C-Br bond is at a primary carbon, which generally favors SN2 reactions over SN1 due to the instability of a primary carbocation. pearson.com However, the steric bulk of the rest of the molecule can hinder the backside attack required for an SN2 mechanism. doubtnut.com

Steric Hindrance: The presence of the large 2-dodecyltetradecyl group creates considerable steric hindrance around the reactive center. This steric bulk will slow down the rate of both substitution and elimination reactions. pearson.comdoubtnut.com

Mechanistically, transformations of this compound can proceed through several pathways:

SN2 Mechanism: With a good, small nucleophile, a bimolecular substitution reaction could occur, though at a slower rate compared to less hindered primary alkyl bromides.

E2 Mechanism: A concerted, bimolecular elimination is expected with a strong, non-nucleophilic base. The stereochemistry of the transition state is crucial, requiring an anti-periplanar arrangement of the departing hydrogen and bromine atoms. iitk.ac.in

Radical Mechanism: In the presence of a radical initiator or under photochemical conditions, the C-Br bond can undergo homolytic cleavage to form a primary radical. mdpi.com This radical can then participate in polymerization or other functionalization reactions.

Synthesis of Advanced Functional Derivatives for Specialized Applications

The derivatization of this compound opens up possibilities for creating novel molecules with specialized properties. The long, branched alkyl chain can impart unique solubility, viscosity, and self-assembly characteristics.

Some potential advanced functional derivatives include:

Amphiphilic Block Copolymers: By using a functionalized derivative of this compound as an initiator for the polymerization of hydrophilic monomers (e.g., poly(ethylene glycol) methacrylate), amphiphilic block copolymers can be synthesized. nih.gov These molecules could self-assemble into micelles or vesicles for applications in drug delivery or as surfactants.

Functionalized Long-Chain Alcohols and Amines: Substitution of the bromide with a hydroxyl or amino group would yield long-chain, branched alcohols or amines. These could serve as building blocks for surfactants, lubricants, or corrosion inhibitors.

Thiol-Terminated Derivatives: Reaction with a thiol-containing nucleophile would produce a thiol-terminated 2-dodecyltetradecane. Such a molecule could be used for surface modification of gold nanoparticles or in self-assembled monolayers.

The synthesis of these derivatives would typically involve nucleophilic substitution or multi-step sequences starting from this compound.

Integration of this compound into Advanced Materials and Engineered Systems: An Analysis of Current Research

Extensive research into the existing scientific literature and patent databases reveals a significant gap in the documented applications of This compound . At present, there is no available research detailing its specific role as a monomer or initiator in macromolecular synthesis, nor as a precursor for tailored surfactant and emulsifier architectures.

The outlined applications, including the design and synthesis of block and graft copolymers, surface-initiated polymerization, and the creation of various complex polymer and surfactant structures, are established and significant fields within polymer and materials science. However, the use of this compound in these specific contexts has not been reported in publicly accessible research.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific examples for the requested outline, as the foundational information regarding this particular compound's involvement in these areas does not appear to exist in the current body of scientific knowledge.

Integration of 1 Bromo 2 Dodecyltetradecane into Advanced Materials and Engineered Systems

Precursor for Tailored Surfactant and Emulsifier Architectures

Development of Specialized Gemini Surfactant Analogs

Gemini surfactants, or dimeric surfactants, are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups, linked by a spacer group. ias.ac.in They are known for their superior surface activity and self-assembly behavior compared to their single-chain counterparts. mdpi.com The synthesis of cationic Gemini surfactants often involves the quaternization of a diamine with a long-chain alkyl halide. ias.ac.in

1-Bromo-2-dodecyltetradecane (B1152715) is an ideal candidate for the synthesis of specialized Gemini surfactants due to its large, branched hydrophobic structure. The reaction of two equivalents of this compound with a suitable diamine, such as ethylenediamine (B42938) or a longer, more flexible diamine, would yield a symmetrical cationic Gemini surfactant. The bulky, branched C26H53- groups would serve as the hydrophobic tails.

The unique architecture of these resultant Gemini surfactants is predicted to lead to interesting aggregation behaviors, such as the formation of micelles and vesicles at very low concentrations, a characteristic feature of Gemini surfactants. mdpi.com The branching in the hydrophobic tails would likely influence the packing parameter of the surfactant, potentially favoring the formation of non-spherical micelles or other complex self-assembled structures. These surfactants are attractive for a variety of applications, including as stabilizers for nanoparticles, in drug delivery systems, and as templates for the synthesis of mesoporous materials. ias.ac.inmdpi.com

Building Block for Self-Assembling Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular components. The defined structure of this compound, with its large hydrophobic body and reactive head group, makes it a valuable component for designing such systems.

While this compound itself is not a surfactant, it is a key precursor for synthesizing amphiphiles capable of forming micelles and vesicles. By replacing the bromine atom with a hydrophilic head group (e.g., a quaternary ammonium (B1175870) salt, a sulfonate, or a poly-ethylene glycol chain), a powerful surfactant can be created.

The aggregation behavior of these derived surfactants in aqueous solutions would be dominated by the hydrophobic effect acting on the large C26H53- tail. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is expected to be exceptionally low due to the large hydrophobic character of the tail. The branched nature of the tail would likely result in looser packing within the micellar core compared to linear-chain surfactants, potentially increasing the solubilization capacity for bulky hydrophobic guest molecules.

Depending on the size and nature of the synthetic headgroup, these amphiphiles could self-assemble into various architectures, from spherical and worm-like micelles to bilayer vesicles. Vesicles formed from such large, branched-chain lipids could exhibit unique membrane properties, such as altered fluidity and permeability, which are of interest for creating robust drug delivery vehicles or micro-reactors.

Table 1: Predicted Aggregation Properties of Surfactants Derived from this compound in Aqueous Solution

| Property | Predicted Characteristic | Rationale |

| Critical Micelle Concentration (CMC) | Extremely Low | Large hydrophobic C26 tail provides a strong driving force for aggregation away from water. |

| Aggregation Number | Potentially Lower | The bulky, branched tail may lead to steric hindrance, limiting the number of monomers per micelle compared to linear analogs. |

| Micelle/Vesicle Geometry | Dependent on Head Group Size | The packing parameter will be highly influenced by the balance between the large tail and the synthetic head group, allowing for the formation of diverse structures. |

| Solubilization Capacity | High for Bulky Molecules | The less-ordered core created by the branched tails may provide more space to accommodate large guest molecules. |

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a solid surface. mdpi.com Alkyl halides can form SAMs on various surfaces, although the interaction is generally weaker than the sulfur-gold bond used in alkanethiol SAMs. nih.gov More commonly, the bromo-alkane is converted to a different functional group, like a thiol or a silane, to achieve robust SAM formation on substrates like gold or silicon oxide, respectively. sigmaaldrich.com

This compound can be chemically modified to bear a terminal group suitable for SAM formation. For instance, conversion of the bromide to a thiol (-SH) would allow it to form a SAM on a gold surface. The resulting monolayer would present a highly hydrophobic surface due to the dense packing of the C26 hydrocarbon chains. The branched nature of the alkyl chain would influence the packing density and tilt angle of the molecules within the monolayer, potentially creating a less crystalline but still highly effective passivating layer. sigmaaldrich.com

These SAMs can be used to precisely control the surface properties of materials, such as wettability, adhesion, and corrosion resistance. mdpi.comnih.gov The ability to create a well-defined organic surface also makes them invaluable platforms for fundamental studies in cell adhesion and protein adsorption. nih.gov

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. mdpi.com The formation of liquid crystalline phases (mesophases) is highly dependent on molecular shape. Rod-like or disk-like molecules are common constituents of liquid crystals.

While this compound itself is unlikely to be mesogenic, it can be used as a building block to synthesize liquid crystalline materials. scbt.combeilstein-journals.org For example, attaching the bulky, branched alkyl tail to a rigid mesogenic core (such as a biphenyl (B1667301) or phenyl-cyclohexyl system) could lead to the formation of calamitic (rod-like) liquid crystals. The large, flexible tail would act to lower the melting point and influence the type of mesophase formed (e.g., nematic, smectic). nih.gov

The introduction of a chiral center, which is inherent in the 2-position of the alkyl chain, is particularly significant. Chiral molecules can induce the formation of chiral nematic (cholesteric) or chiral smectic phases, which are technologically important for applications in displays and optical sensors. The specific structure of the 2-dodecyltetradecyl group would affect the pitch of the helical superstructure in a cholesteric phase.

Application in Advanced Lubricant Additive Formulations (Chemical Role Focus)

In lubrication, additives are crucial for enhancing the performance and lifespan of base oils. They can protect surfaces from wear, reduce friction, and prevent corrosion.

This compound serves as an excellent starting material for the synthesis of lubricant additives. The bromo group can be readily substituted by various functional groups known to impart anti-wear (AW) and friction-modifying (FM) properties. machinerylubrication.com

For example, reacting this compound with phosphorus pentasulfide could lead to the formation of a dithiophosphoric acid derivative. After neutralization, this would yield a zinc dialkyldithiophosphate (ZDDP)-like structure. ZDDPs are highly effective anti-wear additives that form a protective tribofilm on metal surfaces under boundary lubrication conditions. The large, branched alkyl group from the parent bromide would ensure high oil solubility, a critical requirement for lubricant additives.

Alternatively, the bromide can be converted into an amine, which can then be further derivatized to create friction modifiers. These polar molecules adsorb onto metal surfaces, forming a low-shear boundary film that reduces the coefficient of friction. The significant steric bulk of the 2-dodecyltetradecyl group would likely influence the packing and stability of this film. Gemini surfactants, which can be synthesized from this bromo-alkane, have also been investigated as effective anti-corrosion and lubricity-improving additives. preprints.org

Table 2: Potential Derivatizations of this compound for Lubricant Additives

| Derivative Class | Functional Group Introduced | Target Application | Predicted Advantage of C26H53- Group |

| Dithiophosphate Analogs | -S-P(S)(OR)2 | Anti-Wear (AW) | Excellent oil solubility, thermal stability. |

| Amine Derivatives | -NR2 | Friction Modification (FM), Corrosion Inhibition | Strong surface adsorption, high oil solubility. |

| Ester Derivatives | -COOR | Friction Modification (FM) | Good thermal stability and surface activity. |

| Thioether Derivatives | -SR | Extreme Pressure (EP), Anti-Wear (AW) | Surface reactivity to form protective films. |

Chemical Stabilization and Oxidation Inhibitor Design

Long-chain alkyl bromides can play a role in the chemical stabilization of polymeric materials. wikipedia.org The bulky, sterically hindering 2-dodecyltetradecyl group could, in principle, offer protection against oxidative degradation by preventing the close approach of reactive species. The bromine atom, however, can also be a reactive site. In some contexts, brominated compounds can act as flame retardants, though they may also reduce the effectiveness of traditional antioxidants. wikipedia.org

The design of oxidation inhibitors often involves molecules that can interrupt the free-radical chain reactions responsible for polymer degradation. While there is no specific research demonstrating this compound as an oxidation inhibitor, its large, non-polar structure could potentially be leveraged. For instance, it could be used as a synthetic precursor to attach a more effective antioxidant moiety to a polymer backbone or nanoparticle surface, with the long alkyl chain ensuring compatibility and dispersion within a non-polar matrix.

Functionalization of Nanomaterials and Hybrid Systems

The functionalization of nanomaterials is a critical step in their application, modifying their surface properties to enhance stability, dispersibility, and interaction with other materials. sci-hub.se

Surface Modification of Inorganic and Organic Nanoparticles

The surface of inorganic nanoparticles, such as silica (B1680970), gold, or metal oxides, can be functionalized to improve their compatibility with organic matrices like polymers. sci-hub.sefau.eu The long, branched alkyl chain of this compound would be particularly effective at rendering hydrophilic inorganic nanoparticles hydrophobic, thereby improving their dispersion in non-polar solvents and polymer melts. acs.org

The bromine atom provides a reactive handle for further chemical modifications. For example, it can be displaced through nucleophilic substitution to attach other functional groups or to initiate "grafting from" polymerization reactions like Atom Transfer Radical Polymerization (ATRP) from the nanoparticle surface. nih.govumons.ac.be This allows for the growth of polymer chains directly on the nanoparticles, creating a covalently bound layer that further enhances compatibility and can introduce new functionalities.

For organic nanoparticles, such as those derived from polysaccharides like starch or cellulose, surface modification is often necessary to improve their thermal stability and compatibility with hydrophobic polymers. umons.ac.be While direct use of this compound on such nanoparticles is not documented, similar long-chain alkyl halides can be used to impart hydrophobicity.

Table 1: Potential Effects of this compound on Nanoparticle Properties (Hypothetical Data)

| Nanoparticle Type | Property Before Modification | Potential Property After Modification with this compound |

| Silica (SiO₂) | Hydrophilic, dispersible in water | Hydrophobic, dispersible in toluene (B28343) |

| Gold (Au) | Can be stabilized with various ligands | Can be rendered hydrophobic for specific applications |

| Starch Nanoparticles | Hydrophilic, poor thermal stability | Increased hydrophobicity and thermal stability |

Integration into Polymer Nanocomposites and Hybrid Materials

Polymer nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to enhance properties such as mechanical strength, thermal stability, and barrier properties. researchgate.netunirioja.esnih.gov A key challenge in creating effective nanocomposites is achieving a uniform dispersion of the nanoparticles and ensuring strong interfacial adhesion between the nanoparticles and the polymer matrix.

The functionalization of nanoparticles with a molecule like this compound would be highly beneficial in this context. The long, branched alkyl chain would promote good dispersion within a non-polar polymer matrix like polyethylene (B3416737) or polypropylene, preventing the agglomeration of nanoparticles which can be detrimental to the composite's properties. nih.gov

Table 2: Potential Impact of this compound Functionalized Nanofillers on Polymer Nanocomposite Properties (Hypothetical Data)

| Polymer Matrix | Nanofiller | Potential Improvement with Functionalized Nanofiller |

| Polypropylene | Silica Nanoparticles | Enhanced tensile strength and impact resistance |

| Polystyrene | Gold Nanoparticles | Improved dispersion and optical properties |

| Natural Rubber | Carbon Nanotubes | Increased modulus and abrasion resistance |

Contributions to Smart Materials and Responsive Systems

Smart materials, or stimuli-responsive materials, are designed to change their properties in response to external stimuli such as temperature, pH, light, or an electric or magnetic field. researchgate.netnih.govresearchgate.netmdpi.com The synthesis of such materials often involves the precise arrangement of different chemical moieties.

While there is no direct evidence of this compound being used in smart materials, its structure offers potential. The long, branched alkyl chain could be incorporated into a block copolymer, where one block is responsive to a stimulus and the other is the hydrophobic block derived from this compound. This could lead to the formation of micelles or other nanostructures that change their morphology in response to a stimulus.

For example, a diblock copolymer containing a poly(N-isopropylacrylamide) (PNIPAM) block and a poly(2-dodecyltetradecyl acrylate) block (synthesized from the corresponding acrylate (B77674) monomer derived from this compound) could exhibit temperature-responsive self-assembly in water. Below its lower critical solution temperature (LCST), the PNIPAM block is soluble, but above the LCST, it becomes hydrophobic, leading to a change in the aggregation behavior of the copolymer. The large, bulky hydrophobic block would strongly influence the morphology of the resulting assemblies.

Computational and Theoretical Investigations on 1 Bromo 2 Dodecyltetradecane and Its Derivatives

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) are powerful computational tools for exploring the conformational landscape of large and flexible molecules. nih.govbnl.gov These methods rely on classical mechanics to model the interactions between atoms, providing insights into the molecule's structure, dynamics, and intermolecular interactions.

The conformational space of 1-Bromo-2-dodecyltetradecane (B1152715) is vast due to the rotational freedom around numerous single bonds in its long alkyl chains. A key aspect of its computational analysis is the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

Molecular mechanics calculations systematically vary the dihedral angles of the molecule's backbone and side chains to map out the conformational energy landscape. The energy of each conformation is calculated using a force field, which is a set of empirical potential energy functions. This exploration helps in identifying the global minimum energy conformation and other low-energy isomers that are likely to be populated at a given temperature. The relative energies of these conformers determine their equilibrium populations. For a molecule like this compound, the extended, anti-periplanar arrangement of the alkyl chains is generally expected to be of low energy, but the branching at the second carbon introduces significant steric considerations. libretexts.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 1.20 | 17.5 |

Note: This table is illustrative. Actual values would be obtained from detailed conformational analysis.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. researchgate.net By solving Newton's equations of motion for the system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of the alkyl chain flexibility. bnl.gov These simulations can show how the molecule folds and unfolds, and how the bromine atom's position fluctuates.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with a solvent, one can analyze the non-covalent forces at play. These include van der Waals interactions between the long alkyl chains and dipole-dipole interactions involving the polar C-Br bond. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses in MD simulations to quantify the stability and flexibility of the molecule. nih.gov

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Properties

For a more detailed understanding of the electronic structure and reactivity, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) and ab initio calculations provide a more accurate description of the electronic distribution and molecular orbitals. aps.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

For this compound, the HOMO is likely to be localized on the bromine atom due to its lone pairs of electrons, making it susceptible to electrophilic attack. The LUMO is expected to be associated with the antibonding σ* orbital of the C-Br bond, indicating that the molecule can undergo nucleophilic substitution reactions where the bromide ion acts as a leaving group. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.8 | Localized on Bromine lone pairs |

| LUMO | +1.5 | Localized on C-Br σ* antibonding orbital |

Note: This table is for illustrative purposes. The actual values would be derived from quantum chemical calculations.

The distribution of electron density within this compound can be analyzed through quantum chemical calculations. This provides insights into the partial atomic charges, which reveal the polarity of different bonds. The C-Br bond is expected to be highly polarized, with a partial positive charge on the carbon atom and a partial negative charge on the bromine atom.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the region around the bromine atom. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Table 3: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| Partial Charge on C1 | +0.15 e |

| Partial Charge on Br | -0.20 e |

Note: This is an illustrative table. The actual values depend on the computational method and basis set used.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov Each vibrational mode involves the collective motion of atoms, and for a large molecule like this compound, there will be a large number of such modes. libretexts.orgnih.gov

The calculated vibrational spectrum can be used to assign the experimentally observed peaks to specific molecular motions. For instance, the C-Br stretching frequency is a characteristic vibration that can be identified. The frequencies of C-H stretching, bending, and rocking modes of the long alkyl chains would also be prominent features in the predicted spectrum. Comparing the theoretical spectrum with experimental data can help to confirm the molecule's structure and conformation. core.ac.uk

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-Br Stretch | 550 | Stretching of the Carbon-Bromine bond |

| CH₂ Scissoring | 1450 | Bending motion of methylene (B1212753) groups |

| CH₂ Rocking | 720 | Rocking motion of alkyl chains |

Note: This table is illustrative. The actual frequencies would be obtained from vibrational analysis calculations.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the complex reaction pathways of this compound. Through the calculation of potential energy surfaces, reaction intermediates and transition states can be identified, offering a detailed understanding of the reaction mechanisms at a molecular level. These theoretical investigations are crucial for predicting the feasibility of different reaction channels and for designing synthetic routes with high efficiency and selectivity.

Energetics and Kinetics of Nucleophilic Substitution Reactions